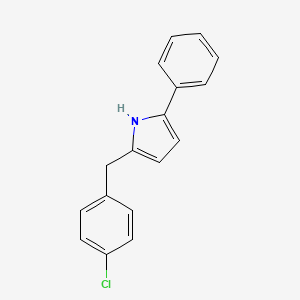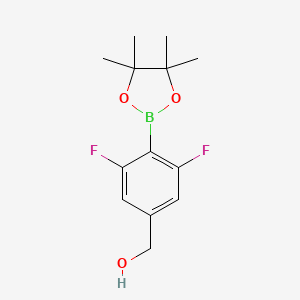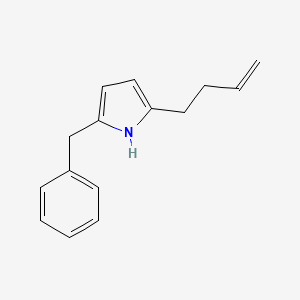
2-(4-Chlorobenzyl)-5-phenyl-1H-pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chlorobenzyl)-5-phenyl-1H-pyrrole (2CB-P) is an aromatic heterocyclic compound with a wide range of potential applications in the fields of synthetic chemistry, medicine, and pharmacology. It is a simple and versatile building block for the synthesis of a variety of complex molecules. It has been used as a starting material in the synthesis of a number of biologically active compounds, including anticonvulsants, anti-inflammatories, and anticoagulants. 2CB-P has also been studied for its potential to be used as a novel drug delivery system.
科学的研究の応用
2-(4-Chlorobenzyl)-5-phenyl-1H-pyrrole has been studied for its potential to be used as a novel drug delivery system. It has been used in the synthesis of a variety of biologically active compounds, including anticonvulsants, anti-inflammatories, and anticoagulants. In addition, 2-(4-Chlorobenzyl)-5-phenyl-1H-pyrrole has been studied for its potential to be used as an imaging agent for imaging tumors. It has also been studied for its potential to be used as an antioxidant and for its ability to modulate gene expression.
作用機序
The mechanism of action of 2-(4-Chlorobenzyl)-5-phenyl-1H-pyrrole is not fully understood. However, it is believed to interact with a variety of biological targets, including enzymes, receptors, and transporters. It is thought to interact with enzymes by forming covalent bonds with them, which can lead to the inhibition of their activity. It is also believed to interact with receptors and transporters by binding to them, which can lead to the activation or inhibition of their activity.
Biochemical and Physiological Effects
2-(4-Chlorobenzyl)-5-phenyl-1H-pyrrole has been studied for its potential to be used as a novel drug delivery system. It has been shown to interact with a variety of biological targets, including enzymes, receptors, and transporters. It is thought to interact with enzymes by forming covalent bonds with them, which can lead to the inhibition of their activity. It is also believed to interact with receptors and transporters by binding to them, which can lead to the activation or inhibition of their activity. In addition, 2-(4-Chlorobenzyl)-5-phenyl-1H-pyrrole has been shown to have antioxidant properties, which may be beneficial in the treatment of certain diseases.
実験室実験の利点と制限
The use of 2-(4-Chlorobenzyl)-5-phenyl-1H-pyrrole in lab experiments offers a number of advantages. It is a simple and versatile building block for the synthesis of a variety of complex molecules. It has been used as a starting material in the synthesis of a number of biologically active compounds, including anticonvulsants, anti-inflammatories, and anticoagulants. In addition, 2-(4-Chlorobenzyl)-5-phenyl-1H-pyrrole has been studied for its potential to be used as a novel drug delivery system.
However, there are some limitations to the use of 2-(4-Chlorobenzyl)-5-phenyl-1H-pyrrole in lab experiments. It is not a highly stable compound, and it can be volatile and difficult to handle. In addition, it is toxic and can cause skin irritation.
将来の方向性
The potential future applications of 2-(4-Chlorobenzyl)-5-phenyl-1H-pyrrole are vast. It could be used in the development of new drugs and drug delivery systems. It could also be used as an imaging agent for imaging tumors. In addition, it could be used to modulate gene expression and as an antioxidant. Finally, it could be used in the synthesis of a variety of biologically active compounds, including anticonvulsants, anti-inflammatories, and anticoagulants.
合成法
2-(4-Chlorobenzyl)-5-phenyl-1H-pyrrole can be synthesized by a variety of methods, including the Suzuki-Miyaura cross-coupling reaction, the Ullmann reaction, and the Heck reaction. The Suzuki-Miyaura cross-coupling reaction is the most widely used method for synthesizing 2-(4-Chlorobenzyl)-5-phenyl-1H-pyrrole. It involves the coupling of a boronic acid and an aryl halide in the presence of a palladium catalyst. The Ullmann reaction is a classic method for the synthesis of aromatic heterocyclic compounds, such as 2-(4-Chlorobenzyl)-5-phenyl-1H-pyrrole. It involves the coupling of two aryl halides in the presence of a copper catalyst. The Heck reaction is a palladium-catalyzed coupling reaction that is used to form carbon-carbon bonds.
特性
IUPAC Name |
2-[(4-chlorophenyl)methyl]-5-phenyl-1H-pyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN/c18-15-8-6-13(7-9-15)12-16-10-11-17(19-16)14-4-2-1-3-5-14/h1-11,19H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPZZXODIAPFHFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(N2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorobenzyl)-5-phenyl-1H-pyrrole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![2-Ethyl-4,5,6,7,8,9,10,11,12,13-decahydro-1H-cyclododeca[b]pyrrole](/img/structure/B6303290.png)
